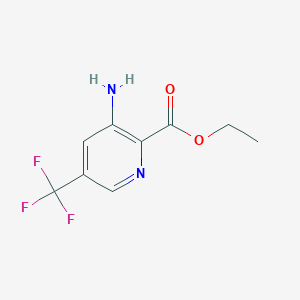

Ethyl 3-amino-5-(trifluoromethyl)picolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

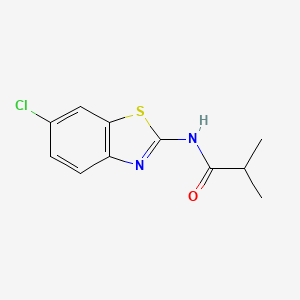

Ethyl 3-amino-5-(trifluoromethyl)picolinate is a compound that is part of a broader class of trifluoromethylated amino compounds. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group imparts unique electronic and steric properties to molecules, which can be leveraged to create compounds with desirable physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of trifluoromethylated amino compounds, such as this compound, can be achieved using trifluoroacetaldehyde as a starting material. Trifluoroacetaldehyde is a versatile industrial bulk material that can be converted into various trifluoroethylamino derivatives through reductive amination reactions. These reactions typically involve the formation of N,O-acetal intermediates, which are then reduced to afford the target compounds in moderate to good yields .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds such as ethyl picolinate have been studied. Ethyl picolinate can form complexes with divalent metals, acting as a bidentate ligand coordinating through ring nitrogen and carbonyl oxygen. These complexes can have distorted octahedral or tetrahedral structures depending on the metal and the accompanying anions .

Chemical Reactions Analysis

The chemical reactivity of this compound is not explicitly discussed in the provided papers. However, the reactivity of similar trifluoromethylated compounds has been explored. For instance, ethyl 4-(4-nitrophenoxy) picolinate, a related compound, can be synthesized through a series of reactions starting from 2-picolinic acid, indicating that picolinate derivatives can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of compounds. Trifluoromethylated compounds often exhibit increased lipophilicity and metabolic resistance, making them attractive candidates for drug development .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Pharmacological Research

Ethyl 3-amino-5-(trifluoromethyl)picolinate is involved in the synthesis of various chemical compounds with potential pharmacological applications. For instance, it has been used in the synthesis of novel 6-(trifluoromethyl)cytosines and uracils, which are significant in nucleic acid chemistry (Lutz & Hensen, 1972). Furthermore, it has been employed in the creation of optically pure α-amino acid functionalized quinolone derivatives, showing antibacterial activity (Lingaiah et al., 2012).

Antituberculosis Activity

Research has demonstrated the use of this compound in synthesizing compounds with antituberculosis activity. For example, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, synthesized using this compound, have shown moderate to good antituberculosis activity (Jadhav et al., 2016).

Chemical Synthesis Methodologies

The compound is also instrumental in developing novel synthesis methodologies. A study describes a safe synthesis approach for Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, showcasing the versatility of this compound in synthetic chemistry (Zaragoza & Gantenbein, 2017).

Theoretical Studies in Organic Chemistry

Additionally, theoretical studies have been conducted to understand the gas-phase decomposition of neutral α-amino acid ethyl esters, including this compound, providing insights into their chemical behavior (Notario et al., 2003).

Bioanalytical Applications

This compound has also been used in bioanalytical methods. For instance, picolinamidination of amino groups in peptides, using derivatives of this compound, enhances the matrix-assisted laser desorption/ionization (MALDI) signal, aiding in protein identification (Kim et al., 2008).

Propiedades

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINXYOJBEFIJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)